トナベルサット

概要

説明

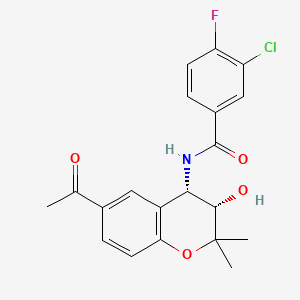

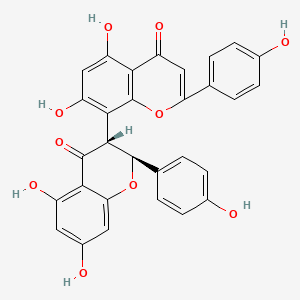

トナベルサットは、神経興奮性の亢進と神経原性炎症に対する有効性で知られる新規シスベンゾピラン誘導体です。偏頭痛、膠芽腫、その他の中枢神経系疾患の治療における可能性が調査されています。 トナベルサットは主にギャップ結合モジュレーターとして機能し、特にコネキシン43ヘミチャネルを標的としています .

科学的研究の応用

Tonabersat has a wide range of scientific research applications:

Chemistry: Used as a model compound to study gap junction modulation and connexin hemichannel inhibition.

Biology: Investigated for its role in reducing neuroinflammation and protecting against central nervous system injuries.

Medicine: Explored as a potential treatment for migraines, glioblastoma, and multiple sclerosis due to its ability to inhibit connexin 43 hemichannels and reduce neuroinflammatory markers

Industry: Potential applications in developing new therapeutic agents targeting gap junctions and connexin hemichannels

作用機序

トナベルサットは、神経炎症と中枢神経系損傷中にアデノシン三リン酸やその他のシグナル伝達分子を放出することに関与するコネキシン43ヘミチャネルを阻害することで、その効果を発揮します。これらのヘミチャネルをブロックすることで、トナベルサットは炎症と神経損傷の拡大を軽減します。 また、偏頭痛の基底となる重要なメカニズムである皮質拡散抑制を阻害します .

類似の化合物との比較

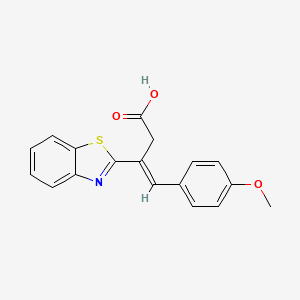

トナベルサットは、コネキシン43ヘミチャネルを特異的に標的とし、血脳関門を通過する能力を持つため、他のギャップ結合モジュレーターとは異なります。類似の化合物には次のようなものがあります。

カルベノキソロール: 別のギャップ結合阻害剤ですが、より幅広い活性があり、特異性が低い。

メクロフェナム酸: ギャップ結合も阻害しますが、薬理学的特性が異なる非ステロイド系抗炎症薬。

生化学分析

Biochemical Properties

Role in Biochemical Reactions: Tonabersat primarily interacts with connexin 43 (Cx43) hemichannels. These channels play a crucial role in secondary lesion spread, edema, inflammation, and neuronal loss following CNS injuries. Cx43 hemichannels are considered “pathological pores” due to their involvement in neuroinflammation and chronic inflammatory diseases .

Interactions with Biomolecules: Tonabersat directly inhibits Cx43 hemichannel opening. During ischemia and reperfusion phases, it significantly reduces ATP release mediated by these hemichannels. This effect has been confirmed using electrophysiology . Additionally, Tonabersat reduces connexin43 gap junction coupling at higher concentrations, leading to internalization and degradation of junctional plaques via the lysosomal pathway .

Cellular Effects

Impact on Cell Function: Tonabersat influences cell function by modulating Cx43 hemichannels. By blocking ATP release, it mitigates neuroinflammatory responses. In experimental autoimmune encephalomyelitis (EAE) mice (a model for multiple sclerosis), Tonabersat reduced microglial activation (ionized calcium-binding adapter molecule 1, Iba1) and astrogliosis (glial fibrillary acidic protein, GFAP) while preserving myelin basic protein (MBP) expression .

Molecular Mechanism

Tonabersat’s mechanism of action involves inhibiting Cx43 hemichannels. By doing so, it suppresses NOD-like receptor protein 3 (NLRP3) inflammasome assembly and activation. This prevents downstream inflammation and contributes to its neuroprotective effects .

準備方法

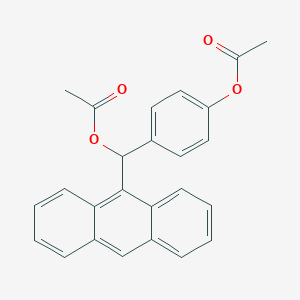

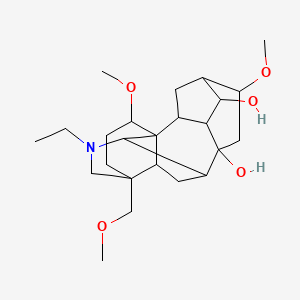

トナベルサットは、ベンゾピラン誘導体を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。

ベンゾピランコアの形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。

官能基化: ベンゾピランコアへのヒドロキシル基、アセチル基、アミド基などの官能基の導入。

トナベルサットの工業生産方法は、一貫性、純度、安全性確保を図りながら、ラボ規模の合成プロセスを拡大します。 これには、反応条件の最適化、工業用グレードの試薬の使用、大規模な精製技術の採用が含まれます .

化学反応の分析

トナベルサットは、次のようなさまざまな化学反応を起こします。

酸化: トナベルサットは特定の条件下で酸化され、対応する酸化生成物を形成する可能性があります。

還元: 還元反応は、ベンゾピランコアの官能基を変えることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

トナベルサットは、科学研究において幅広い応用範囲を持ちます。

化学: ギャップ結合モジュレーションとコネキシンヘミチャネル阻害を研究するためのモデル化合物として使用されます。

生物学: 神経炎症を軽減し、中枢神経系損傷から保護する役割について調査されています。

医学: コネキシン43ヘミチャネルを阻害し、神経炎症マーカーを減らす能力により、偏頭痛、膠芽腫、多発性硬化症の潜在的な治療法として検討されています

類似化合物との比較

Tonabersat is unique compared to other gap junction modulators due to its specific targeting of connexin 43 hemichannels and its ability to penetrate the blood-brain barrier. Similar compounds include:

Carbenoxolone: Another gap junction inhibitor but with broader activity and less specificity.

Meclofenamic acid: A nonsteroidal anti-inflammatory drug that also inhibits gap junctions but with different pharmacological properties.

Gap19: A peptide inhibitor of connexin 43 hemichannels with a different mechanism of action

Tonabersat’s specificity and ability to cross the blood-brain barrier make it a promising candidate for treating central nervous system disorders .

特性

IUPAC Name |

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIIRNOPGJTBJD-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169923 | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175013-84-0 | |

| Record name | Tonabersat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonabersat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tonabersat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TONABERSAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

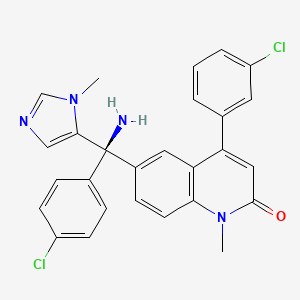

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tonabersat?

A1: Tonabersat is proposed to primarily act by blocking connexin hemichannels, particularly connexin 43 (Cx43) hemichannels. [, , , , , ] These hemichannels are involved in intercellular communication and the release of signaling molecules, such as adenosine triphosphate (ATP).

Q2: How does Tonabersat's inhibition of connexin 43 hemichannels affect the inflammasome pathway?

A2: Tonabersat's blockade of Cx43 hemichannels reduces the release of ATP, a critical signaling molecule involved in activating the NLRP3 inflammasome. [, , , ] This inhibition of ATP release subsequently disrupts inflammasome assembly and downstream pro-inflammatory cytokine production.

Q3: What is the proposed link between Tonabersat's mechanism of action and its potential in treating migraine?

A3: Tonabersat's ability to inhibit cortical spreading depression (CSD), a wave of neuronal and glial depolarization in the brain, is thought to contribute to its potential in migraine treatment. [, , , , ] CSD is believed to be a key mechanism underlying migraine aura and potentially triggers migraine pain. Tonabersat's inhibition of CSD is attributed to its modulation of neuronal-glial communication, possibly through its action on connexin channels.

Q4: How does Tonabersat affect the trigeminal ganglion in the context of migraine?

A4: Studies suggest that Tonabersat inhibits gap junction communication between neurons and satellite glial cells within the trigeminal ganglion. [, ] This inhibition potentially reduces peripheral sensitization within the ganglion, which plays a role in migraine pain processing.

Q5: What is the molecular formula and weight of Tonabersat?

A5: The scientific literature provided does not explicitly state the molecular formula or weight of Tonabersat. Further research in chemical databases or publications is needed for this information.

Q6: Is there any available spectroscopic data on Tonabersat?

A6: The provided literature does not include details regarding spectroscopic data for Tonabersat. Consult chemical databases or publications focused on Tonabersat's chemical characterization for this information.

Q7: How does Tonabersat perform under various environmental conditions?

A7: The provided research papers do not provide detailed information on the material compatibility and stability of Tonabersat under varying conditions. Further investigation into relevant studies is required.

Q8: Does Tonabersat exhibit any catalytic properties?

A8: The research primarily focuses on Tonabersat's role as a modulator of connexin channels and its therapeutic potential in various diseases. No catalytic properties are mentioned or investigated in the provided papers.

Q9: Have there been any computational studies, such as molecular modeling or simulations, conducted on Tonabersat?

A9: The provided research papers do not mention any specific computational chemistry studies or molecular modeling efforts on Tonabersat.

Q10: Are there any established QSAR models for Tonabersat or its analogs?

A10: No information regarding QSAR models specifically for Tonabersat or its analogs is available in the provided literature.

Q11: How do structural modifications of Tonabersat affect its activity, potency, and selectivity?

A11: The documents do not offer insights into the structure-activity relationship (SAR) of Tonabersat. Specific studies focusing on the impact of structural modifications on Tonabersat's pharmacological profile would be required to address this question.

Q12: What is known about the stability of Tonabersat under different storage conditions?

A12: The research papers do not elaborate on the stability of Tonabersat under various storage conditions. Refer to specific stability studies or drug formulation literature.

Q13: What formulation strategies have been explored to enhance Tonabersat's stability, solubility, or bioavailability?

A13: The provided papers do not mention specific formulation strategies employed for Tonabersat.

Q14: What in vitro models have been used to study Tonabersat's effects?

A17: Researchers have employed human retinal pigment epithelial cells (ARPE-19) to investigate Tonabersat's impact on inflammasome activation and epithelial-mesenchymal transition associated with diabetic retinopathy. [, ]

Q15: What animal models have been utilized to evaluate Tonabersat's efficacy?

A15: Tonabersat's therapeutic potential has been assessed in various animal models, including:

- Diabetic Retinopathy: Non-obese diabetic (NOD) mice []

- Multiple Sclerosis: Myelin oligodendrocyte glycoprotein 35–55-induced experimental autoimmune encephalomyelitis (MOG35–55 EAE) mice []

- Glioblastoma: F98 Fischer rat model [, ]

- Migraine: Studies investigating Tonabersat's effect on cortical spreading depression (CSD) in cats. []

Q16: Have clinical trials been conducted with Tonabersat, and what were the outcomes?

A16: Yes, multiple clinical trials have investigated Tonabersat, primarily focusing on migraine. Findings suggest:

- Migraine Prophylaxis: Some trials indicated a potential preventive effect of Tonabersat on migraine with aura, while others did not show a statistically significant benefit over placebo. [, , , , ]

- Acute Migraine Treatment: Trials evaluating Tonabersat for acute migraine relief yielded conflicting results, with some showing potential and others showing no significant benefit over placebo. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)